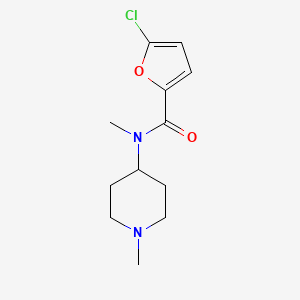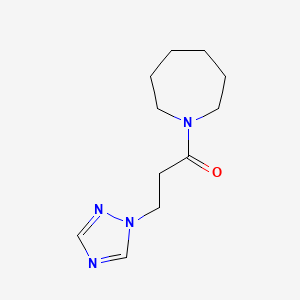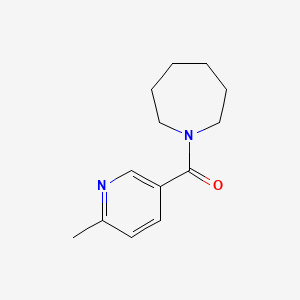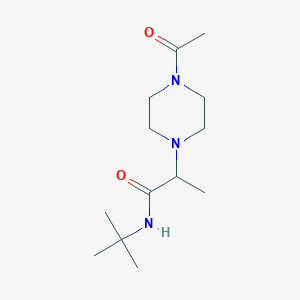
2-(3-Hydroxypiperidin-1-yl)-1-(1,2,5-trimethylpyrrol-3-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Hydroxypiperidin-1-yl)-1-(1,2,5-trimethylpyrrol-3-yl)ethanone, also known as HPPTE, is a chemical compound that has been studied for its potential applications in scientific research. HPPTE is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further study.
作用机制
The mechanism of action of 2-(3-Hydroxypiperidin-1-yl)-1-(1,2,5-trimethylpyrrol-3-yl)ethanone is not fully understood, but it is believed to involve the modulation of neurotransmitter activity in the brain. Specifically, this compound has been shown to inhibit the reuptake of dopamine and norepinephrine, two neurotransmitters that are involved in regulating mood and motivation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in laboratory experiments. In addition to its effects on neurotransmitter activity, this compound has been shown to have anti-inflammatory properties and to inhibit the growth of certain cancer cells.
实验室实验的优点和局限性
One of the advantages of using 2-(3-Hydroxypiperidin-1-yl)-1-(1,2,5-trimethylpyrrol-3-yl)ethanone in laboratory experiments is that it is a small molecule that can easily penetrate cell membranes and interact with intracellular targets. However, one limitation of using this compound is that its effects on different cell types and in different experimental conditions may vary, making it important to carefully control experimental conditions when using this compound.
未来方向
There are many potential future directions for research on 2-(3-Hydroxypiperidin-1-yl)-1-(1,2,5-trimethylpyrrol-3-yl)ethanone. Some possible areas of study include:
1. Further investigation of the mechanism of action of this compound, including its effects on other neurotransmitters and intracellular signaling pathways.
2. Study of the potential therapeutic applications of this compound in the treatment of neurological disorders such as depression and anxiety.
3. Examination of the anti-inflammatory and anti-cancer properties of this compound, and their potential applications in the treatment of inflammatory diseases and cancer.
4. Development of new synthesis methods for this compound that are more efficient and cost-effective.
Overall, this compound is a promising compound that has the potential to advance our understanding of the brain and its functions, as well as to lead to the development of new treatments for a variety of diseases. Further research is needed to fully explore its potential applications and limitations.
合成方法
2-(3-Hydroxypiperidin-1-yl)-1-(1,2,5-trimethylpyrrol-3-yl)ethanone can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to create the compound, while enzymatic synthesis involves the use of enzymes to catalyze the synthesis process. Both methods have been used to successfully produce this compound in the laboratory.
科学研究应用
2-(3-Hydroxypiperidin-1-yl)-1-(1,2,5-trimethylpyrrol-3-yl)ethanone has been studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. Studies have shown that this compound has the ability to modulate the activity of certain neurotransmitters in the brain, which could have implications for the treatment of neurological disorders such as depression and anxiety.
属性
IUPAC Name |
2-(3-hydroxypiperidin-1-yl)-1-(1,2,5-trimethylpyrrol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-10-7-13(11(2)15(10)3)14(18)9-16-6-4-5-12(17)8-16/h7,12,17H,4-6,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWHQNPQSOIECAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C)C)C(=O)CN2CCCC(C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-methyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]cycloheptanamine](/img/structure/B7508289.png)


![1-[2-(3-Methoxyphenyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7508314.png)
![1-[(3,5-Dimethylphenyl)methyl]-4-methoxypiperidine](/img/structure/B7508318.png)


![1-[2-(2-Phenylpyrrolidin-1-yl)acetyl]imidazolidin-2-one](/img/structure/B7508330.png)
![1-[4-(1-Ethylindole-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7508339.png)
![N-[6-(dimethylamino)pyridin-3-yl]-4-methylpiperidine-1-carboxamide](/img/structure/B7508348.png)


